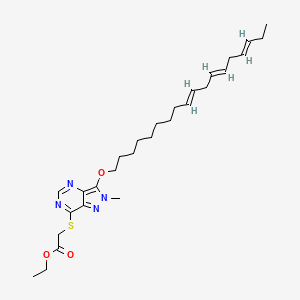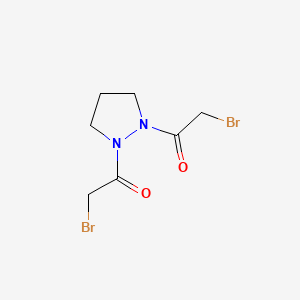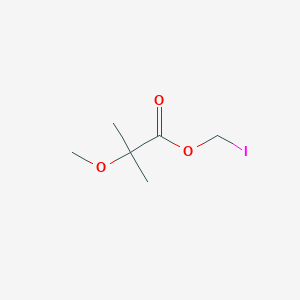
3-(1-甲基环戊基)-1,2-恶唑-5-胺
描述
“3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine” is a complex organic compound. It contains a cyclopentyl ring, which is a cyclic hydrocarbon with a five-membered ring . This ring is substituted with a methyl group, making it 1-methylcyclopentyl. This structure is attached to an oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the methyl group, and the formation of the oxazole ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl and oxazole rings would likely have planar structures, while the overall molecule could have a more complex three-dimensional shape .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the oxazole ring, for example, could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .科学研究应用
合成和表征
Merzhyievskyi 等人(2020 年)的一项研究探索了包含恶唑片段的大环结构的合成,展示了恶唑衍生物在构建复杂分子结构中的多功能性。这项研究为在各种应用中进一步探索基于恶唑的化合物奠定了基础,包括 3-(1-甲基环戊基)-1,2-恶唑-5-胺衍生物的潜在参与 (Merzhyievskyi 等人,2020 年)。
Mehta(2016 年)专注于新型 2-(5-(4-氯苯基)-4, 5-二氢-1, 2-恶唑-3-基) 化合物的制备、表征和抗菌研究,展示了恶唑衍生物在开发新型抗菌剂中的潜力 (Mehta,2016 年)。
在药物化学和材料科学中的应用
Feroci 等人(2005 年)通过炔胺和二氧化碳高效地电化学合成 5-亚甲基-1,3-恶唑烷-2-酮,突出了一种合成恶唑烷酮衍生物的环保方法,其中可能包括类似于 3-(1-甲基环戊基)-1,2-恶唑-5-胺的结构 (Feroci 等人,2005 年)。
在另一项研究中,Tran-Dube Michelle Bich 等人(2013 年)开发了一种两步一锅法,使用酰氯和炔丙胺通过金催化的环化形成三取代恶唑,提供了一种新的途径,可用于合成 3-(1-甲基环戊基)-1,2-恶唑-5-胺衍生物 (Tran-Dube Michelle Bich 等人,2013 年)。
Guo 等人(2021 年)探索了无金属和氧化剂的绿色三组分缩合方法来合成完全取代的 1H-1,2,4-三唑-3-胺,这强调了人们对可持续和多功能合成方法的兴趣日益浓厚,这些方法可能包括操纵恶唑胺结构,如 3-(1-甲基环戊基)-1,2-恶唑-5-胺 (Guo 等人,2021 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(1-methylcyclopentyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(4-2-3-5-9)7-6-8(10)12-11-7/h6H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGEOHRPBDIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280572 | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1012879-79-6 | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 2,4-dihydro-3-hydroxy-2-methyl-](/img/structure/B3044924.png)




![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)
![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
![2-Hexynal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044938.png)
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)

![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)


